molecular formula C14H18N4S B12263605 N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12263605
M. Wt: 274.39 g/mol
InChI Key: OKZOGOQQEKRPSO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple heterocyclic rings in its structure makes it a versatile molecule with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The thiazole and piperidine rings are then coupled with the pyridine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function.

    Pathways Involved: It can modulate biochemical pathways such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Similar in structure but with a benzene ring fused to the thiazole ring.

    Imidazole Derivatives: Contain a five-membered ring with two nitrogen atoms, similar in reactivity.

    Pyridine Derivatives: Share the pyridine ring but differ in the substituents attached.

Uniqueness

N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to the combination of three different heterocyclic rings in its structure, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

N-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C14H18N4S/c1-17(13-4-2-3-7-15-13)12-5-9-18(10-6-12)14-16-8-11-19-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3

InChI Key

OKZOGOQQEKRPSO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CS2)C3=CC=CC=N3

Origin of Product

United States

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